8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H6BrCl3N2. It is a white solid that is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the bromination of 2-(dichloromethyl)imidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dichloromethyl)imidazo[1,2-a]pyridine
- 8-Bromoimidazo[1,2-a]pyridine
- 2-(Dichloromethyl)-8-methylimidazo[1,2-a]pyridine
Uniqueness
8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and dichloromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
8-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2N2.ClH/c9-5-2-1-3-13-4-6(7(10)11)12-8(5)13;/h1-4,7H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXQFJRGBFYQLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C(Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724376 |
Source
|
Record name | 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332600-04-0 |
Source
|
Record name | 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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